molecular formula C11H9N5 B4974904 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No. B4974904
M. Wt: 211.22 g/mol
InChI Key: DLLSZOKVDKZTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine, also known as PPTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the estrogen receptor (ER) and has been extensively studied for its potential use in the treatment of breast cancer.

Mechanism of Action

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine exerts its pharmacological effects by binding to the estrogen receptor and preventing the binding of estrogen. This leads to a decrease in the proliferation of estrogen-dependent cancer cells and a reduction in tumor growth. 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has also been shown to induce apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been shown to have a number of other biochemical and physiological effects. It has been found to enhance bone mineral density and has shown potential for the treatment of osteoporosis. 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has also been shown to reduce inflammation and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is its selectivity for the estrogen receptor, which reduces the risk of off-target effects. However, 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has a relatively short half-life and requires frequent dosing, which can be a limitation in preclinical studies. In addition, the synthesis of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine can be challenging, which can limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine. One area of interest is the development of more efficient synthesis methods to increase the availability of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine for research purposes. Another area of investigation is the potential use of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential use of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine in the treatment of other estrogen-related diseases.

Synthesis Methods

The synthesis of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves the condensation of 4-aminopyrazolo[3,4-d]pyrimidine with benzaldehyde in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain pure 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine.

Scientific Research Applications

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been extensively studied for its potential use in the treatment of breast cancer. It has been found to be a potent and selective inhibitor of the estrogen receptor and has shown promising results in preclinical studies. In addition to breast cancer, 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has also been investigated for its potential use in the treatment of other estrogen-related diseases such as endometriosis and osteoporosis.

properties

IUPAC Name

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-7-13-10-9(6-15-16(10)11)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSZOKVDKZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CN=C(N3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.